HIF-2alpha-IN-3, also known as belzutifan, is a small-molecule inhibitor targeting hypoxia-inducible factor 2 alpha. This compound plays a significant role in the treatment of conditions associated with von Hippel-Lindau disease, particularly renal cell carcinoma. The compound has gained attention due to its ability to inhibit the activity of hypoxia-inducible factors, which are critical in cellular responses to low oxygen levels.
Belzutifan is classified as an antineoplastic agent. It was developed through a series of synthetic methodologies that emphasize its efficacy in inhibiting hypoxia-inducible factor 2 alpha. The compound was approved by the U.S. Food and Drug Administration in 2021 for use in patients with von Hippel-Lindau disease-related renal cell carcinoma, marking a significant advancement in targeted cancer therapy.
The synthesis of HIF-2alpha-IN-3 involves a multi-step process that has been refined over time. A notable approach includes:
HIF-2alpha-IN-3 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The compound's X-ray crystallography data provides insights into its three-dimensional conformation, which is essential for understanding its binding affinity and mechanism of action.
Key structural features include:
The detailed molecular formula and mass spectrometry data confirm the integrity of the synthesized compound .
The chemical reactions involved in the synthesis of HIF-2alpha-IN-3 include:
These reactions are optimized to ensure high yields and minimize by-products, which is critical for large-scale production .
HIF-2alpha-IN-3 acts primarily by inhibiting the transcriptional activity of hypoxia-inducible factor 2 alpha. Under normal physiological conditions, HIF-2alpha is regulated by oxygen levels through prolyl hydroxylation, leading to its degradation via the proteasome pathway. Inhibiting this factor allows for altered gene expression profiles associated with tumor growth and metabolism.
The compound's mechanism can be outlined as follows:
This mechanism underscores the therapeutic potential of HIF-2alpha-IN-3 in treating malignancies .
HIF-2alpha-IN-3 exhibits specific physical properties that are relevant for its formulation and application:
Chemical properties include reactivity with biological targets, which is influenced by its functional groups that facilitate interactions at the molecular level .
HIF-2alpha-IN-3 has several significant applications in scientific research and clinical practice:
The development of HIF-2alpha-IN-3 represents a promising advancement in targeted cancer therapies, providing new avenues for treatment where conventional therapies may fall short .
Hypoxia-Inducible Factor-2 Alpha (HIF-2α) serves as a master transcriptional regulator of cellular adaptation to hypoxia, driving the expression of over 150 genes implicated in angiogenesis, metabolic reprogramming, and cell survival. The molecular rationale for targeting HIF-2α stems from its central role in genetically driven pseudohypoxia – a pathological state where oxygen-sensing machinery is disrupted despite adequate oxygen availability. Tumors exhibiting von Hippel-Lindau (VHL) protein deficiency demonstrate constitutive HIF-2α stabilization due to impaired proteasomal degradation, making them exceptionally vulnerable to HIF-2α inhibition. In VHL-deficient renal cell carcinomas, pancreatic neuroendocrine tumors, and central nervous system hemangioblastomas, HIF-2α dimerizes with its constitutive partner Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), binding to Hypoxia Response Elements (HREs) in target gene promoters and driving oncogenic transcription programs [1] [4].
The discovery of a druggable pocket within the PAS-B domain of HIF-2α represented a watershed moment for targeted therapy development. Unlike Hypoxia-Inducible Factor-1 Alpha (HIF-1α), HIF-2α possesses a large hydrophobic cavity that, when occupied by specific inhibitors, induces conformational changes that prevent heterodimerization with ARNT. This structural vulnerability enables selective pharmacological disruption of HIF-2α–ARNT interactions without affecting HIF-1α signaling. Preclinical models of VHL-deficient clear cell renal cell carcinoma (ccRCC) demonstrated that such inhibition suppresses tumor xenograft formation and overcomes the tumor-promoting effects of VHL loss, validating HIF-2α as a critical oncogenic driver in these contexts [1] [4]. Beyond VHL-deficient tumors, mutations in tricarboxylic acid cycle enzymes (succinate dehydrogenase, fumarate hydratase, malate dehydrogenase, isocitrate dehydrogenase) and HIF hydroxylases (egg-laying defective nine homolog prolyl hydroxylase domain-containing proteins) similarly promote HIF-2α stabilization, expanding the therapeutic scope of HIF-2α inhibitors to neuroendocrine tumors and other pseudohypoxia-driven malignancies [1] [4].
Hypoxia-Inducible Factor-2 Alpha exerts profound influence on the tumor microenvironment by orchestrating immunosuppressive and pro-metastatic niches. Single-cell analyses of Hypoxia-Inducible Factor-2 Alpha-deficient tumors reveal increased antigen presentation machinery, enhanced interferon signaling, and heightened CD8-positive T lymphocyte infiltration and activation. This immunomodulatory function positions HIF-2α as a critical regulator of anti-tumor immunity. Mechanistically, HIF-2α transcriptionally represses major histocompatibility complex class I/II expression while upregulating programmed death-ligand 1 and cytotoxic T-lymphocyte-associated protein 4, establishing immune checkpoint barriers that facilitate tumor immune evasion [3] [7].
Hypoxia-Inducible Factor-2 Alpha also drives metastatic progression through multifaceted mechanisms:
Table 1: Hypoxia-Inducible Factor-2 Alpha Target Genes and Their Functional Roles in Tumor Progression
Target Gene Category | Representative Genes | Functional Consequences |
---|---|---|
Angiogenesis Factors | Vascular endothelial growth factor, Platelet-derived growth factor beta, Angiopoietin-2 | Aberrant vessel formation, Increased vascular permeability |
Metabolic Regulators | Erythropoietin, Transferrin receptor, Lactate dehydrogenase A | Enhanced glycolysis, Altered iron metabolism |
Extracellular Matrix Remodelers | Matrix metalloproteinase 2, Matrix metalloproteinase 9, Lysyl oxidase | Basement membrane degradation, Tissue invasion |
Immune Checkpoints | Programmed death-ligand 1, Cytotoxic T-lymphocyte-associated protein 4 | T-cell exhaustion, Immune evasion |
Although Hypoxia-Inducible Factor-2 Alpha and Hypoxia-Inducible Factor-1 Alpha share structural homology and regulate overlapping transcriptional networks, they exhibit distinct temporal activation patterns, target gene specificities, and functional consequences in disease pathogenesis:
Oxygen Sensitivity and Temporal Dynamics: HIF-1α protein accumulates rapidly under acute hypoxia (<2% oxygen) but undergoes oxygen-independent degradation during prolonged hypoxia. Conversely, HIF-2α stabilization occurs at moderate oxygen tensions (2-5%) and persists during chronic hypoxia. This "HIF switch" from HIF-1α to HIF-2α dominance is mediated by reactivated prolyl hydroxylase domain-containing protein activity under prolonged hypoxia and greater messenger ribonucleic acid stability of endothelial PAS domain-containing protein 1 (encoding HIF-2α) compared to HIF-1 alpha messenger ribonucleic acid [8] [9].
Transcriptional Target Specificity: Chromatin immunoprecipitation sequencing analyses reveal distinct genomic binding landscapes. HIF-1α predominantly occupies promoters near transcription start sites, driving expression of glycolytic enzymes (phosphoglycerate kinase 1, lactate dehydrogenase A) and acute stress response genes. HIF-2α binds preferentially to enhancer elements distal to transcription start sites, regulating genes involved in stemness (octamer-binding transcription factor 4), angiogenesis (erythropoietin), and immune evasion (programmed death-ligand 1). These differences stem from isoform-specific cofactor recruitment: signal transducer and activator of transcription 3 interacts exclusively with HIF-1α N-terminal transactivation domain, while upstream stimulatory factor 2 binds HIF-2α N-terminal transactivation domain [5] [9].
Contextual Oncogenic versus Tumor Suppressive Functions: Genetic studies in autochthonous ccRCC models demonstrate that HIF-1α deletion abolishes tumor formation, indicating essential oncogenic function in tumor initiation. HIF-2α deletion moderately reduces tumor growth but enhances immunogenicity. In established tumors, however, HIF-1α expression correlates with better prognosis while HIF-2α promotes aggressive phenotypes. This contextual duality extends to metabolism: HIF-1α inhibits tricarboxylic acid cycle entry via pyruvate dehydrogenase kinase 1, whereas HIF-2α promotes glutamine metabolism and redox homeostasis [3] [6] [9].
Table 2: Comparative Functional Profiles of Hypoxia-Inducible Factor Isoforms in Cancer
Biological Process | HIF-1α Dominant Effects | HIF-2α Dominant Effects |
---|---|---|
Oxygen Sensing Threshold | Activated at severe hypoxia (0-2% O2) | Activated at moderate hypoxia (2-5% O2) |
Metabolic Programming | Glycolysis induction, Mitochondrial inhibition | Iron metabolism, Glutaminolysis |
Angiogenesis Regulation | Vascular endothelial growth factor production | Vessel maturation, Angiopoietin signaling |
Cancer Stem Cell Maintenance | Limited role | Essential for self-renewal and plasticity |
Immune Microenvironment | Inflammatory cytokine production | Programmed death-ligand 1 upregulation, T-cell suppression |
Genomic Binding Preference | Promoter-proximal regions | Enhancer-distal regulatory elements |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2